molecular formula C10H12ClN B1297074 2-(4-Chlorophenyl)pyrrolidine CAS No. 38944-14-8

2-(4-Chlorophenyl)pyrrolidine

Cat. No.: B1297074
CAS No.: 38944-14-8
M. Wt: 181.66 g/mol
InChI Key: CIHHGGKKRPPWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chlorophenyl)pyrrolidine” is a chemical compound with the linear formula C10H12ClN . It has a molecular weight of 181.66 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Pyrrolidine derivatives, including “this compound”, can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For instance, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives can be synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized and confirmed through several dimeric forms optimized at three DFT levels . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties have been established .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

“this compound” is a low melting solid .

Scientific Research Applications

Stereoselective Behavior in Medicinal Chemistry

1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a compound related to 2-(4-Chlorophenyl)pyrrolidine, has been studied for its stereoselective behavior as a blocker of cardiovascular L-type calcium channels. The research involves separating enantiomers, studying functional, electrophysiological, and binding properties, and performing in silico superimpositions with diltiazem, a known calcium channel blocker. This study contributes to understanding the cardiac stereoselectivity and vascular stereospecificity of such compounds (Carosati et al., 2009).

Synthesis of Arylsulfonylpyrrolidines

A study focused on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and a derivative of this compound. This reaction represents a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives, highlighting the versatility of this compound in synthetic organic chemistry (Smolobochkin et al., 2017).

Role in Coordination Chemistry

Research on Co(III) complexes incorporating pyrrolidine, including this compound, has been conducted. These studies involve synthesis, characterization, and X-ray diffraction analysis, providing insights into the structural and bonding aspects in coordination chemistry (Amirnasr et al., 2001).

Crystallography and Molecular Structure

The molecular and crystal structures of compounds containing the this compound framework have been extensively studied. These studies offer valuable information on the conformation, bonding, and intermolecular interactions of such compounds, contributing to the field of crystallography and molecular modeling (Sundar et al., 2011).

Antimicrobial Activity

A novel bicyclic thiohydantoin fused to pyrrolidine, incorporating the this compound structure, has been synthesized and tested for its antimicrobial activity. This research highlights the potential of such compounds in the development of new antimicrobial agents (Nural et al., 2018).

Safety and Hazards

“2-(4-Chlorophenyl)pyrrolidine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the exploration of pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine”, is expected to continue, especially in the field of drug research and development .

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)pyrrolidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with metalloproteinase receptors, specifically the MMP-2 metalloproteinase receptor, through hydrogen bond-type interactions . These interactions are essential for understanding the compound’s role in modulating enzymatic activity and influencing biochemical pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds with metalloproteinase receptors highlights its role in enzyme modulation . Additionally, its influence on gene expression can lead to significant changes in cellular function and biochemical pathways, making it a valuable tool for studying molecular mechanisms in biochemical research.

Properties

IUPAC Name

2-(4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHHGGKKRPPWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343808
Record name 2-(4-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38944-14-8
Record name 2-(4-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)pyrrolidine
Reactant of Route 2
2-(4-Chlorophenyl)pyrrolidine
Reactant of Route 3
2-(4-Chlorophenyl)pyrrolidine
Reactant of Route 4
2-(4-Chlorophenyl)pyrrolidine
Reactant of Route 5
2-(4-Chlorophenyl)pyrrolidine
Reactant of Route 6
2-(4-Chlorophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.